Stereochemical Identity: (3R) vs (3S) Enantiomer and Racemate
The (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is the defined (3R)-enantiomer of the 3-hydroxypyrrolidine scaffold . It is stereochemically distinct from its (3S)-enantiomer (CAS 1350706-54-5) and the racemic mixture 1-(3-aminopropyl)pyrrolidin-3-ol (CAS 99709-62-3) [1]. The specific optical rotation, while not reported in publicly available literature, is a defining characteristic differentiating this single enantiomer from both its antipode and the racemate .
| Evidence Dimension | Stereochemistry (Chiral Configuration) |
|---|---|
| Target Compound Data | (3R)-enantiomer |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1350706-54-5) and Racemate (CAS 99709-62-3) |
| Quantified Difference | Distinct 3D spatial orientation of the hydroxyl group; a fundamental stereochemical difference. |
| Conditions | Molecular structure and nomenclature |
Why This Matters
Stereochemistry dictates biological target recognition; using the wrong enantiomer can lead to false negatives or misleading structure-activity relationship (SAR) data.
- [1] Kuujia. Cas no 99709-62-3 (1-(3-aminopropyl)pyrrolidin-3-ol). Kuujia Chemical Database. View Source
